Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)-
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Overview
Description
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic propertiesIt is a significant intermediate in the metabolic pathway leading to the formation of DNA adducts, which are crucial in the study of carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- involves multiple steps. Initially, benzo(a)pyrene undergoes epoxidation at the 7,8-position, followed by hydration to form the vicinal diol. The reaction conditions typically involve the use of cytochrome P450 enzymes, specifically CYP1A1, in the presence of NADPH and oxygen .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. in research settings, it is produced using recombinant enzymes expressed in insect cells or other suitable systems. The process involves the coexpression of human NADPH-P450 reductase and CYP1A1 variants to achieve the desired stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the epoxide groups back to diols.
Substitution: The hydroxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Diol Epoxides: Formed through oxidation, these are the ultimate carcinogenic intermediates.
Reduced Diols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is extensively studied in various fields:
Mechanism of Action
The compound exerts its effects through the formation of DNA adducts. The diol epoxide form of the compound binds to the N2 atom of guanine nucleobases in DNA, causing distortion of the double helix structure. This intercalation leads to mutations and the potential inactivation of tumor suppressor genes, contributing to carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite of benzo(a)pyrene with similar carcinogenic properties.
Benzo(a)pyrene-7,8-dione: Formed through the oxidation of benzo(a)pyrene-7,8-diol.
Uniqueness
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is unique due to its specific stereochemistry, which influences its reactivity and the formation of DNA adducts. Its study provides insights into the stereoselective nature of PAH metabolism and the resulting biological effects .
Properties
CAS No. |
75625-91-1 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(7S,8S)-7-methyl-8H-benzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C21H16O2/c1-21(23)17-11-14-6-5-12-3-2-4-13-7-8-16(20(14)19(12)13)15(17)9-10-18(21)22/h2-11,18,22-23H,1H3/t18-,21-/m0/s1 |
InChI Key |
FCKDZCPFYXNFLB-RXVVDRJESA-N |
Isomeric SMILES |
C[C@]1([C@H](C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Canonical SMILES |
CC1(C(C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Origin of Product |
United States |
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